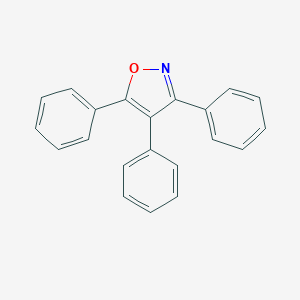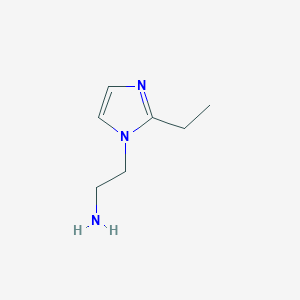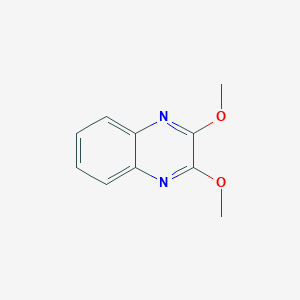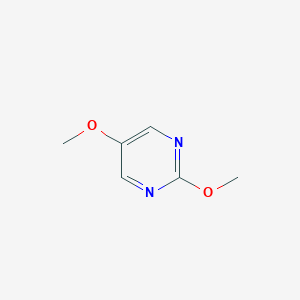
2,5-Dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxypyrimidine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
2,5-Dimethoxypyrimidine has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various drugs, such as antiviral, antifungal, and anticancer agents. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxypyrimidine is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as DNA polymerase and RNA polymerase. This inhibition results in the disruption of cellular processes and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antiviral, antifungal, and anticancer activities. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been reported to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethoxypyrimidine has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, it has some limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research of 2,5-Dimethoxypyrimidine. One area of interest is the development of new drugs based on this compound. Another area of interest is the synthesis of new metal complexes using this compound as a ligand. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential applications. Finally, the toxicity of this compound needs to be thoroughly investigated to ensure its safe use in various applications.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has potential applications in various fields, including the pharmaceutical industry, catalysis, and material science. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, its mechanism of action and toxicity need to be further investigated to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2,5-Dimethoxypyrimidine involves the reaction of 2,5-diaminopyrimidine with methanol in the presence of a catalyst. This reaction results in the formation of this compound. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propiedades
Número CAS |
16290-94-1 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
2,5-dimethoxypyrimidine |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-6(10-2)8-4-5/h3-4H,1-2H3 |
Clave InChI |
JCDHBXYIWAUNSH-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1)OC |
SMILES canónico |
COC1=CN=C(N=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[5-(4-methoxycarbonylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B170924.png)


![Methyl [3,3'-bipyridine]-5-carboxylate](/img/structure/B170931.png)
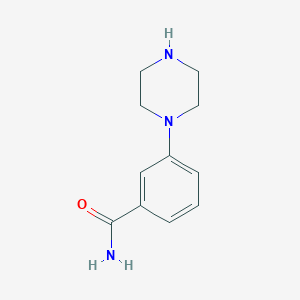


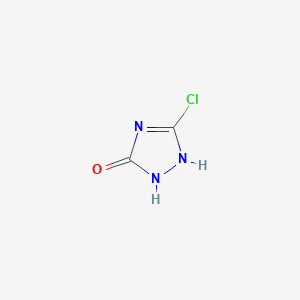
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridine-1,7-diol](/img/structure/B170955.png)
![3-(4-Bromophenyl)benzo[c]isoxazole](/img/structure/B170960.png)

